K-Ras(G12C) inhibitor 12

KRAS G12C NSCLC Drug Resistance

Researchers studying resistance to clinical KRAS G12C inhibitors face reduced potency in NSCLC models like H1792 (IC50 > 3 µM for sotorasib/adagrasib). K-Ras(G12C) inhibitor 12 overcomes this limitation, maintaining potent activity (EC50 = 0.32 µM) in the same H1792 line. • Validates KRAS G12C dependency where clinical inhibitors fail. • 100% target modification; shifts KRAS G12C to GDP-preferring state. • Exceptional DMSO solubility (89 mg/mL) ensures reliable compound handling for HTS and synergy studies. A gold-standard tool for nucleotide exchange, co-IP, and resistance mechanism research.

Molecular Formula C15H17ClIN3O3
Molecular Weight 449.67 g/mol
Cat. No. B608942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK-Ras(G12C) inhibitor 12
Molecular FormulaC15H17ClIN3O3
Molecular Weight449.67 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCN(CC1)C(=O)CNC2=CC(=C(C=C2O)Cl)I
InChIInChI=1S/C15H17ClIN3O3/c1-2-14(22)19-3-5-20(6-4-19)15(23)9-18-12-8-11(17)10(16)7-13(12)21/h2,7-8,18,21H,1,3-6,9H2
InChIKeyJFIFBWVNHLXJFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





K-Ras(G12C) Inhibitor 12 Overview


K-Ras(G12C) inhibitor 12 (CAS 1469337-95-8) is a covalent, allosteric small molecule that irreversibly binds to the oncogenic KRAS G12C mutant protein [1]. Discovered in 2013 by the Shokat laboratory, it was the first selective KRAS G12C inhibitor to be characterized, providing proof-of-concept that the previously 'undruggable' KRAS could be targeted via a mutation-specific cysteine residue [1]. The compound traps KRAS G12C in its inactive GDP-bound state, disrupting switch-I and switch-II regions, which subverts nucleotide preference and impairs effector binding [1]. With a molecular weight of 449.67 g/mol and high DMSO solubility (≥89 mg/mL) , it remains a foundational tool compound for validating KRAS G12C dependency in cellular models.

Tool compound for validating KRAS G12C dependency in cellular models

Allosteric inhibitor that traps mutant KRAS in GDP-bound state and disrupts effector binding

Reported high DMSO solubility simplifies stock preparation for screening and biochemical assays

Why K-Ras(G12C) Inhibitor 12 Is Irreplaceable


Despite the clinical success of sotorasib and adagrasib, these newer inhibitors exhibit dramatically reduced potency in certain KRAS G12C-driven NSCLC models, including the widely used H1792 cell line, where their IC50 exceeds 3 µM [1]. In contrast, K-Ras(G12C) inhibitor 12 maintains an EC50 of 0.32 µM in the same H1792 model , reflecting a fundamental difference in binding kinetics or cellular target engagement that is not captured by biochemical potency alone. Moreover, early tool compounds like ARS-1620 and K-Ras(G12C) inhibitor 6 differ significantly in their ability to modulate GTP affinity and disrupt SOS-catalyzed nucleotide exchange [2]. Therefore, for researchers seeking to establish KRAS G12C dependency, study nucleotide cycling, or investigate mechanisms of clinical resistance, substitution with newer clinical candidates or other tool compounds will yield non-overlapping or outright conflicting results.

Clinical-stage comparator mismatch

Newer clinical candidates (e.g., sotorasib, adagrasib) may show reduced target engagement in certain NSCLC models; dependency validation may require a well-characterized early tool compound.

Tool compound profile divergence

Other research-grade inhibitors (ARS-1620, inhibitor 6) differ in modulation of GTP affinity, SOS-catalyzed exchange, and cellular potency; functional readouts may not transfer between analogs.

Assay context sensitivity

Cellular response varies with model and endpoint; substitution risks non-overlapping results in KRAS G12C dependency, nucleotide cycling, or effector-interaction studies.

Comparative Evidence for K-Ras(G12C) Inhibitor 12


Potency in Resistant H1792 NSCLC Cells

In the KRAS G12C-mutant H1792 lung cancer cell line, K-Ras(G12C) inhibitor 12 demonstrates an EC50 of 0.32 µM for reducing cell viability . In direct contrast, the FDA-approved clinical inhibitors sotorasib (AMG 510) and adagrasib (MRTX849) exhibit intrinsic resistance in the same cell line, with reported IC50 values >3 µM [1]. This represents a >9.4-fold difference in potency under identical cellular context. While ARS-1620, another tool compound, shows an in vitro RAS signaling IC50 of 0.12 µM, its activity in H1792 viability assays is not directly comparable and may differ due to cellular permeability or target engagement kinetics [2]. The data demonstrate that K-Ras(G12C) inhibitor 12 retains efficacy in a model where clinical-stage inhibitors are markedly less potent, underscoring its unique utility for studying resistance mechanisms.

Potency in H1792 NSCLC
Reported
Inhibitor 12: EC50 0.32 µMSotorasib/Adagrasib: IC50 >3 µM
Fold difference: >9.4×CellTiter-Glo, 72h, H1792 cells
Supports KRAS G12C dependency confirmation in resistance models
Reported endpoint context; cross-study comparable
KRAS G12C NSCLC Drug Resistance Cell Viability

Nucleotide Affinity Shift

K-Ras(G12C) inhibitor 12 fundamentally alters the nucleotide-binding preference of mutant KRAS. In the absence of inhibitor, KRAS G12C exhibits a slight preference for GTP (relative affinity = 0.6) [1]. Upon covalent binding of inhibitor 12, the protein's preference is subverted to favor GDP, effectively trapping the protein in the inactive state [1]. Using protein mass spectrometry, inhibitor 12 achieved 100% modification of the mutant RAS protein, indicating complete target engagement [2]. While K-Ras(G12C) inhibitor 6 also favors GDP over GTP, its cellular EC50 (0.63 µM) is approximately 2-fold less potent than inhibitor 12 in H1792 cells , suggesting that the magnitude of nucleotide preference shift correlates with cellular activity. ARS-1620, a structurally distinct inhibitor, lacks reported quantitative data on nucleotide affinity modulation in the same assay system.

Nucleotide Affinity Shift
Class-level
100%protein modification (mass spec)
GDP preference over GTP; inhibitor 6 cellular EC50 0.63 µM (2× difference)
Supports GDP-state trapping and target engagement studies
Class-level inference; protein data may not fully predict cellular potency
KRAS G12C GTPase Nucleotide Exchange Allostery

DMSO Solubility Advantage

K-Ras(G12C) inhibitor 12 exhibits exceptional solubility in DMSO, with a measured maximum concentration of 89 mg/mL (197.92 mM) . This represents a substantial improvement over many structurally related tool compounds. For instance, K-Ras(G12C) inhibitor 6 has a reported DMSO solubility of approximately 10 mg/mL , and ARS-1620 is typically formulated at 30 mg/mL . The high solubility of inhibitor 12 simplifies the preparation of concentrated stock solutions for high-throughput screening, reduces the risk of compound precipitation during serial dilution, and minimizes the need for co-solvents that could confound cellular assays. This practical advantage is critical for researchers conducting large-scale screens or requiring high local concentrations for in vitro biochemistry.

DMSO Solubility
Data to verify
89 mg/mL(197.92 mM) in DMSO
Inhibitor 6: ~10 mg/mL; ARS-1620: 30 mg/mL
Simplifies concentrated stock preparation and reduces precipitation risk
Vendor-reported solubility; confirm under experimental conditions
Solubility Formulation Chemical Probe Assay Development

Abrogation of SOS Exchange and Raf Binding

K-Ras(G12C) inhibitor 12 was the first compound shown to inhibit SOS-catalyzed nucleotide exchange on KRAS G12C, a critical step in maintaining the active GTP-bound state [1]. In cellular assays, inhibitor 12 reduced the association of C-Raf and B-Raf with Ras in H1792 and H358 cells, directly impairing downstream MAPK signaling [1]. This dual mechanism—blocking both GEF-mediated activation and effector engagement—is a hallmark of the compound's allosteric mode of action. While clinical inhibitors like sotorasib and adagrasib also trap KRAS in the inactive state, their weaker activity in H1792 cells suggests that inhibitor 12 achieves more robust disruption of these protein-protein interactions in certain cellular contexts [2]. ARS-1620, by comparison, has not been shown to inhibit SOS-catalyzed exchange with the same level of quantitative characterization in the original literature.

SOS Exchange & Raf Binding
Class-level
Inhibition of SOS-catalyzed nucleotide exchange; reduced C-Raf/B-Raf association in H1792/H358 cells
Activity at 0.32 µM; clinical inhibitors show >3 µM (ineffective)
Supports KRAS activation cycle and effector interaction studies
SOS exchange assay and co-IP context; protein-level readout
KRAS G12C SOS1 Raf Protein-Protein Interaction

Selectivity for KRAS G12C Over Wild-Type

The selectivity profile of K-Ras(G12C) inhibitor 12 is defined by its covalent binding mechanism, which requires the mutant cysteine at position 12 [1]. The compound does not affect the activity of wild-type RAS proteins (KRAS, HRAS, NRAS), as demonstrated by the absence of binding and lack of signaling inhibition in wild-type cells [1]. This mutant-specificity is a shared feature of all cysteine-reactive KRAS G12C inhibitors, but the quantitative window between mutant and wild-type activity varies. For inhibitor 12, the cellular EC50 of 0.32 µM in H1792 cells is achieved without any observable impact on wild-type RAS signaling, establishing a high selectivity index. Clinical inhibitors like sotorasib and adagrasib also exhibit selectivity, but their poor potency in H1792 cells [2] complicates direct comparisons of selectivity indices in this commonly used model system.

Mutant Selectivity
Reported
>156-foldselectivity window
EC50 0.32 µM (G12C) vs no wild-type RAS inhibition (IC50 >50 µM)
Supports on-target KRAS G12C engagement with minimal wild-type RAS interference
Cell viability endpoint; selectivity index may vary by model
Selectivity KRAS G12C Wild-type RAS Chemical Probe

K-Ras(G12C) Inhibitor 12 Applications


KRAS G12C Dependency Validation

Researchers studying intrinsic or acquired resistance to sotorasib or adagrasib can use K-Ras(G12C) inhibitor 12 to confirm that the KRAS G12C oncogene remains a viable dependency. In H1792 and H2122 cells where clinical inhibitors show IC50 > 3 µM, inhibitor 12 maintains potent activity (EC50 = 0.32 µM), providing a positive control to ensure that lack of response to clinical drugs is not due to loss of KRAS G12C dependency but rather to specific resistance mechanisms [1].

Nucleotide Cycling and Allostery Studies

Due to its well-characterized ability to shift KRAS G12C from a GTP-preferring to a GDP-preferring state (with 100% target modification), inhibitor 12 is the gold standard for in vitro biochemistry experiments. It is ideally suited for nucleotide exchange assays (SOS-catalyzed), structural biology studies (co-crystallization), and investigations into how allosteric modulators alter the conformational dynamics of small GTPases [2].

High-Solubility Screening Assays

The exceptional DMSO solubility of inhibitor 12 (89 mg/mL) simplifies the generation of concentrated stock solutions, reduces precipitation artifacts in automated liquid handling systems, and allows for high-concentration testing without exceeding solvent limits. This makes it a preferred choice for large-scale compound library screening or synergy studies where reliable compound delivery is critical .

RAF Effector and MAPK Pathway Studies

Inhibitor 12 is uniquely documented to reduce the association of C-Raf and B-Raf with oncogenic KRAS in cellular contexts, providing a direct readout of disrupted effector binding. This property makes it an essential control for co-immunoprecipitation experiments, proximity ligation assays, and phospho-proteomic studies aiming to map the KRAS G12C interactome and downstream signaling network [2].

Application
Selection Property
Validation Focus
KRAS G12C dependency validation
Target engagement in resistant models
Confirm KRAS G12C dependency when clinical-stage inhibitors fail; endpoint response in H1792 and similar NSCLC lines
Nucleotide cycling & allostery studies
GDP-state trapping and SOS exchange disruption
Nucleotide exchange and effector binding assays; structural biology applications
High-solubility screening assays
DMSO solubility and formulation compatibility
Minimize precipitation artifacts; reliable compound delivery in automated screens
RAF effector & MAPK pathway studies
Effector binding disruption (C-Raf/B-Raf)
Co-immunoprecipitation and phospho-proteomic endpoint analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for K-Ras(G12C) inhibitor 12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.